![molecular formula C10H12FNO3S B2415251 7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034419-89-9](/img/structure/B2415251.png)
7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
“7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a chemical compound. It belongs to the class of benzoxazepine derivatives .
Synthesis Analysis
The synthesis of benzoxazepine derivatives, including “7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine”, can be achieved by the reaction of 2-aminophenols with alkynones . This synthetic protocol involves the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazepine derivatives include the reaction of 2-aminophenols with alkynones . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Scientific Research Applications
- DBO derivatives, including 7-fluoro-DBO, exhibit antidepressant properties. These compounds modulate neurotransmitter systems, potentially impacting mood regulation .
Antidepressant Activity
These diverse applications highlight the versatility of 7-fluoro-DBO and its potential impact across various fields of research. Further studies will deepen our understanding and guide its practical utilization . If you need more information or have additional questions, feel free to ask! 😊
Future Directions
properties
IUPAC Name |
7-fluoro-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c1-16(13,14)12-4-5-15-10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPDLHVRYKYVER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOC2=C(C1)C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine |
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